molecular formula C7H11N3O2 B069197 ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate CAS No. 177760-04-2

ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate

Cat. No. B069197
M. Wt: 169.18 g/mol
InChI Key: CXSLXRSUUJLZBT-UHFFFAOYSA-N
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Patent
US05843942

Procedure details

Potassium-t-butoxide (52.3 g) was suspended in diethylether (500 ml) and cooled to 0° C. A solution of N-formyl sarcosine ether ester (67.66 g) and methyl formate (27.9 g) in diethylether (200 ml) was added dropwise over 30 minutes and the mixture was stirred at 0° C. for 1 hour. The solid product was filtered (76.6 g) and used immediately for the next stage. The ethyl-2-(N-formyl-N-methyl)-3-oxopropionate prepared as described above was dissolved in water and concentrated HCl (138 ml) was added. The mixture was heated on a steam bath for 30 minutes, cooled and the pH was adjusted to 5 by addition of concentrated NaOH. Cyanamide (19.3 g) was added and the mixture was heated at 100° C. for 1 hour. The mixture was allowed to cool and was basified with concentrated aqueous ammonium hydroxide, the solid was filtered, washed with water and dried under reduced pressure and was crystallised from EtOAc (300 ml) to give ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate yield 14.6 g.
Quantity
52.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
N-formyl sarcosine ether ester
Quantity
67.66 g
Type
reactant
Reaction Step Three
Quantity
27.9 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
138 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
19.3 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
500 mL
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:5])([O-])C.[K+].[CH:7](OC)=O.Cl.[OH-:12].[Na+].[N:14]#[C:15][NH2:16].[OH-:17].[NH4+:18].[CH2:19](OCC)[CH3:20]>O>[NH2:18][C:15]1[N:14]([CH3:7])[C:2]([C:5]([O:17][CH2:19][CH3:20])=[O:12])=[CH:1][N:16]=1 |f:0.1,4.5,7.8|

Inputs

Step One
Name
Quantity
52.3 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
N-formyl sarcosine ether ester
Quantity
67.66 g
Type
reactant
Smiles
Name
Quantity
27.9 g
Type
reactant
Smiles
C(=O)OC
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)OCC
Step Four
Name
Quantity
138 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
19.3 g
Type
reactant
Smiles
N#CN
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Eight
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid product was filtered (76.6 g)
CUSTOM
Type
CUSTOM
Details
The ethyl-2-(N-formyl-N-methyl)-3-oxopropionate prepared
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated on a steam bath for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 100° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
the solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
was crystallised from EtOAc (300 ml)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1N(C(=CN1)C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.